molecular formula C10H13NO2 B1297436 Ethyl 4-(aminomethyl)benzoate CAS No. 366-84-7

Ethyl 4-(aminomethyl)benzoate

Cat. No. B1297436
CAS RN: 366-84-7
M. Wt: 179.22 g/mol
InChI Key: WCTQEHGXBKFLKG-UHFFFAOYSA-N
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Description

Ethyl 4-(aminomethyl)benzoate is a chemical compound with the molecular formula C10H13NO2 . It is also known by other names such as 4-Aminomethyl-benzoic acid ethyl ester and ethyl 4-aminomethylbenzoate . The molecular weight of this compound is 179.22 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule is InChI=1S/C10H13NO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7,11H2,1H3 . The compound has a rotatable bond count of 4 and a complexity of 162 .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can form an electroactive conducting copolymer with o-anisidine through an electrochemical synthesis employing cyclic voltammetry .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 179.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a topological polar surface area of 52.3 Ų . The XLogP3 of the compound is 1.5 .

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

Ethyl 4-(aminomethyl)benzoate has been studied for its role in forming hydrogen-bonded supramolecular structures. In one study, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate molecules were linked by N-H...O hydrogen bonds into chains, showcasing the potential of this compound in constructing complex molecular architectures (Portilla et al., 2007).

Optical Nonlinear Properties

This compound derivatives have been synthesized and evaluated for their optical nonlinear properties, such as nonlinear refractive index and optical limiting, making them candidates for optical limiter applications (Abdullmajed et al., 2021).

Antiplatelet Activity

Derivatives of this compound have been synthesized for potential use in antiplatelet drugs. One study identified ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate as a non-peptide protease-activated receptor 4 antagonist, showing promise in the development of novel antiplatelet drug candidates (Chen et al., 2008).

Anti-Juvenile Hormone Agents

This compound derivatives have been explored for their potential as anti-juvenile hormone agents in insects, affecting the juvenile hormone synthesis and thus influencing insect development and metamorphosis (Kaneko et al., 2011).

Mechanism of Action

Target of Action

Ethyl 4-(aminomethyl)benzoate, like other local anesthetics, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for sensation and pain perception .

Mode of Action

The compound interacts with its targets by binding to specific parts of the sodium ion channels . This binding affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, local anesthetics like this compound can reduce the excitability of the membrane without affecting the resting potential .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nerve impulse conduction pathway . By blocking sodium ion channels, the compound prevents the depolarization of nerve cells, which is necessary for the propagation of nerve impulses . This blockage results in a loss of local sensation, providing an anesthetic effect .

Pharmacokinetics

They are often applied topically or injected directly into the tissue to ensure effective local anesthesia .

Result of Action

The primary result of this compound’s action is local anesthesia . By blocking nerve impulses, it causes a temporary loss of sensation in the area of application. This makes it useful for procedures requiring local anesthesia, such as minor surgical operations, dental procedures, and treatment of skin conditions .

properties

IUPAC Name

ethyl 4-(aminomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTQEHGXBKFLKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50331179
Record name ethyl 4-(aminomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

366-84-7
Record name ethyl 4-(aminomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3 g (19.9 mmol) of 4-aminomethylbenzoic acid was suspended in 100 ml of ethanol. 10 ml of ethanol containing 25% of hydrogen chloride was added to the suspension, and they were heated under reflux for 8 hours. The solvent was evaporated, and the title compound was obtained by the same isolation process as that of step 1 in Example 1 with ethyl acetate as the extractant.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 4-aminomethylbenzoic acid (25 g) and concentrated sulphuric acid (25 ml) in ethanol (250 ml) was heated at reflux for 18 hours. The volume of solvent was reduced to a third by evaporation. The residue poured onto ice (500 g) and basified with concentrated aqueous ammonia. The product was extracted with ethyl acetate (3×200 ml) and the extracts dried and evaporated to give ethyl 4-aminomethylbenzoate.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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